molecular formula C6H2Br3F B3133544 1,3,5-Tribromo-2-fluorobenzene CAS No. 3925-78-8

1,3,5-Tribromo-2-fluorobenzene

Cat. No. B3133544
CAS RN: 3925-78-8
M. Wt: 332.79 g/mol
InChI Key: CRHDGBZNQSKBRS-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-fluorobenzene is an organic compound that is used as a building block in chemical synthesis . It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a fluorine atom .


Synthesis Analysis

The synthesis of 1,3,5-Tribromo-2-fluorobenzene involves a series of reactions. One method involves the use of 2,4,6-tribromobenzene, which is heated and dissolved in a mixture of 95% ethanol and benzene. Concentrated sulphuric acid is then added gradually, and the temperature is maintained at 50-60°C. Sodium nitrite (NaNO2) is added in batches, and the mixture is boiled and subjected to a thermal insulation reaction for 2-3 hours. The mixture is then cooled, crystallized, filtered, and washed until it is neutral. The resulting solid is 1,3,5-tribromobenzene .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tribromo-2-fluorobenzene consists of a benzene ring with three bromine atoms and one fluorine atom attached to it. The molecular weight of this compound is 332.79 . The IUPAC name for this compound is 1,3,5-tribromo-2-fluorobenzene and its InChI code is 1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H .


Physical And Chemical Properties Analysis

1,3,5-Tribromo-2-fluorobenzene is a solid at room temperature. It should be stored in a refrigerator and handled with care due to its reactivity .

Scientific Research Applications

Electrolyte Additive for Lithium-Ion Batteries

1,3,5-Tribromo-2-fluorobenzene has been investigated as an electrolyte additive in high-voltage lithium-ion batteries (LMBs) . Its inclusion in the electrolyte can lead to the formation of a LiF-rich solid electrolyte interface (SEI). This SEI layer enhances the stability of the battery, especially when operating at voltages above 4.5 V.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using protective clothing and eye protection. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

1,3,5-tribromo-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHDGBZNQSKBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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